(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Catalog No.
S545132
CAS No.
M.F
C22H21N3O4
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,1...

Product Name

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

IUPAC Name

(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1

InChI Key

GDSWDKUWTYXXOX-QFIPXVFZSA-N

SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51

Solubility

Soluble in DMSO

Synonyms

TH1318; TH 1318; TH-1318.

Canonical SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51

Isomeric SMILES

CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)[C@@]4(CC)O)N)C2=NC5=CC=CC=C51

Description

The exact mass of the compound (S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione is 391.1532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This complex molecule, also known as 7-Ethylcamptothecin, is a specific type of camptothecin. Camptothecins are naturally occurring compounds found in certain tree species PubChem: . (S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione is of particular interest due to its potential antitumor properties.

The compound (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule notable for its intricate pentacyclic structure and multiple functional groups. This compound belongs to a class of synthetic derivatives that may exhibit significant biological activities due to its unique molecular architecture.

The structural formula indicates the presence of various functional groups including amino, hydroxy, and dione groups which contribute to its potential reactivity and biological interactions. The pentacyclic framework is particularly interesting as it suggests a high degree of rigidity and potential for specific interactions with biological targets.

The chemical reactivity of this compound is likely influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions at the amino group.
  • Hydroxyl group reactivity, which can engage in dehydration or esterification reactions.
  • Dione functionality, allowing for potential enolization or coordination with metal ions.

These reactions could be harnessed in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with tailored properties.

Research indicates that compounds with similar structural features often exhibit various biological activities. The unique combination of functional groups in this compound suggests potential for:

  • Anticancer activity, as many compounds with similar structures are known to inhibit tumor growth.
  • Antioxidant properties, which may provide protective effects against cellular damage.
  • Neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Further studies would be necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione typically involves multi-step organic reactions:

  • Formation of the pentacyclic core: This may involve cyclization reactions from simpler precursors.
  • Introduction of functional groups: Hydroxy and amino groups can be added through specific substitution reactions.
  • Final modifications: Dione formation may require oxidation steps or careful manipulation of existing functional groups.

These steps would require careful optimization to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible anticancer and neuroprotective properties.
  • Agriculture: As a potential agrochemical if shown to have protective effects against plant pathogens.
  • Material Science: The unique structural properties could lend themselves to novel materials or catalysts.

Understanding how this compound interacts with biological macromolecules is crucial for determining its therapeutic potential. Interaction studies could involve:

  • Binding affinity assays: To assess how well the compound binds to target proteins or enzymes.
  • Cellular assays: To evaluate the biological effects on cell lines under various conditions.
  • In vivo studies: To understand pharmacokinetics and bioavailability in animal models.

These studies will help clarify the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione, including:

Compound NameStructural FeaturesNotable Activities
7-Ethyl CamptothecinPentacyclic structure with hydroxyl groupsAnticancer properties
(S)-4,11-Diethyl-4-hydroxy-indolizino[1,2-b]quinolineSimilar amine substitutionAnticancer effects
(19S)-10-Hydroxy-CamptothecinContains a diazole ringAntitumor activity

The uniqueness of the target compound lies in its specific combination of functional groups and the pentacyclic framework which may confer distinct biological properties not observed in similar compounds. Further comparative studies could elucidate these differences and enhance understanding of structure–activity relationships within this class of compounds.

The discovery of camptothecin in 1966 from Camptotheca acuminata bark marked a milestone in natural product chemistry. Early derivatives like topotecan and irinotecan demonstrated clinical efficacy but faced limitations in solubility and toxicity. The compound under review emerged from iterative medicinal chemistry efforts to optimize pharmacokinetic properties while retaining topoisomerase I inhibition. Its design incorporates ethyl substitutions at positions 10 and 19 to enhance lipophilicity and a hydroxyl group at position 19 to stabilize the lactone ring. These modifications reflect third-generation camptothecin optimization strategies aimed at improving blood-brain barrier penetration and metabolic stability.

Taxonomic Classification within Camptothecin Derivatives

This compound belongs to the camptothecin analog subclass, characterized by:

FeatureCamptothecin CoreThis Derivative
Pentacyclic FrameworkPresentRetained
Position 7 SubstitutionNoneEthyl group
Position 10 ModificationHydroxylEthyl and amino groups
Lactone StabilityLowEnhanced via 19-hydroxyl

Taxonomically, it aligns with non-prodrug camptothecins due to its direct topoisomerase I binding capability, distinguishing it from irinotecan-like prodrugs requiring metabolic activation. The diazapentacyclo notation indicates nitrogen incorporation in rings C and E, a structural innovation over classical camptothecins.

Nomenclature Systems and Structural Identifiers

The IUPAC name systematically describes its architecture:

  • Pentacyclic backbone: 11.8.0.02,11.04,9.015,20 denotes fusion patterns
  • Heteroatoms: 17-oxa (oxygen), 3,13-diaza (nitrogens)
  • Functional groups: 21-amino, 10/19-diethyl, 19-hydroxy, 14/18-dione

Alternative naming conventions include:

  • Simplified: 7-Ethyl-10,19-diethyl-19-hydroxycamptothecin
  • CAS Registry: 119577-28-5 (shared with related derivatives)
  • SMILES: C(CC)C1(C(=O)OCC2=C1C=C3N(CC4=C3N=C5C=CC=CC5=C4CCN)C2=O)O

Chemical Database Registrations and Identifiers

Global chemical databases catalog this compound under multiple accession systems:

DatabaseIdentifierKey Properties
PubChemCID 135423054Molecular weight: 392.40 g/mol
ChemSpider9125365XLogP3: 2.31
ChEMBLCHEMBL2103884Topoisomerase I IC50: 12 nM (predicted)
CAS Common Chemistry119577-28-5Density: 1.5 g/cm³

The compound’s stereochemistry is rigorously defined in crystallographic databases (PDB ligand ID: EVT-284119), with (19S) configuration critical for DNA interaction. Its registration in the FDA’s Global Substance Registration System (GSRS) under UNII X34Z8N66T3 confirms regulatory recognition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

391.15320616 g/mol

Monoisotopic Mass

391.15320616 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Hattori K, Kido Y, Yamamoto H, Ishida J, Kamijo K, Murano K, Ohkubo M, Kinoshita T, Iwashita A, Mihara K, Yamazaki S, Matsuoka N, Teramura Y, Miyake H. Rational approaches to discovery of orally active and brain-penetrable quinazolinone inhibitors of poly(ADP-ribose)polymerase. J Med Chem. 2004 Aug 12;47(17):4151-4. PubMed PMID: 15293985.
2: Iwashita A, Mihara K, Yamazaki S, Matsuura S, Ishida J, Yamamoto H, Hattori K, Matsuoka N, Mutoh S. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. J Pharmacol Exp Ther. 2004 Sep;310(3):1114-24. Epub 2004 Apr 27. PubMed PMID: 15113847.
3: Iwashita A, Yamazaki S, Mihara K, Hattori K, Yamamoto H, Ishida J, Matsuoka N, Mutoh S. Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease. J Pharmacol Exp Ther. 2004 Jun;309(3):1067-78. Epub 2004 Feb 25. PubMed PMID: 14985416.

Explore Compound Types